N-Ethyl-4-bromobenzylamine

Physicochemical Characterization Purification Reaction Engineering

N-Ethyl-4-bromobenzylamine (CAS 856795-95-4) is an aromatic secondary amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g/mol. It features a para-bromophenyl group linked to an N-ethyl amine moiety, classifying it as a bifunctional building block due to its nucleophilic secondary amine and electrophilic aryl bromide functionalities.

Molecular Formula C9H12BrN
Molecular Weight 214.1 g/mol
CAS No. 856795-95-4
Cat. No. B183233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-4-bromobenzylamine
CAS856795-95-4
Molecular FormulaC9H12BrN
Molecular Weight214.1 g/mol
Structural Identifiers
SMILESCCNCC1=CC=C(C=C1)Br
InChIInChI=1S/C9H12BrN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
InChIKeyRVGAYUIZZCACIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-bromobenzylamine (CAS 856795-95-4): Chemical Identity and Procurement Baseline


N-Ethyl-4-bromobenzylamine (CAS 856795-95-4) is an aromatic secondary amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g/mol . It features a para-bromophenyl group linked to an N-ethyl amine moiety, classifying it as a bifunctional building block due to its nucleophilic secondary amine and electrophilic aryl bromide functionalities . The compound is available commercially as a liquid at room temperature with a minimum purity specification of 98% (GC, HPLC) .

Why N-Ethyl-4-bromobenzylamine Cannot Be Substituted by Unsubstituted or N-Methyl Analogs


Generic substitution fails for this compound due to the specific physicochemical properties imparted by the N-ethyl group and the precise synthetic role it plays in patented applications. Replacing the N-ethyl substituent with a smaller N-methyl group (N-Methyl-4-bromobenzylamine, CAS 699-03-6) or a primary amine (4-Bromobenzylamine, CAS 3959-07-7) alters critical parameters, including boiling point, density, and lipophilicity (LogP), which can significantly affect reaction conditions, purification processes, and biological target engagement in downstream applications [1]. Furthermore, this specific compound is explicitly listed as an intermediate in the synthesis of substituted tetrahydroisoquinoline derivatives for treating hormone-dependent diseases (US9708305B2), a role that its analogs are not documented to fulfill .

Quantitative Differentiation of N-Ethyl-4-bromobenzylamine vs. Analogs


Elevated Boiling Point vs. N-Methyl and Primary Amine Analogs

N-Ethyl-4-bromobenzylamine exhibits a significantly higher boiling point (254.3°C at 760 mmHg) compared to its closest analogs, N-Methyl-4-bromobenzylamine (218-232°C) and 4-Bromobenzylamine (110-112°C at 30 mmHg) . This difference of approximately 22-36°C over the N-methyl analog indicates stronger intermolecular forces and provides a wider thermal window for reactions requiring elevated temperatures without solvent loss or premature volatilization .

Physicochemical Characterization Purification Reaction Engineering

Reduced Density vs. Primary Amine Analog

The density of N-Ethyl-4-bromobenzylamine is reported as 1.307 g/cm³, which is approximately 11-12% lower than that of the primary amine analog 4-Bromobenzylamine (density of 1.473 g/mL at 25°C) [1]. This reduction in density is a direct consequence of N-alkylation, which disrupts intermolecular hydrogen bonding and reduces molecular packing efficiency.

Formulation Material Science Density

Enhanced Lipophilicity (LogP) vs. Primary Amine Analog

The calculated partition coefficient (LogP) for N-Ethyl-4-bromobenzylamine is reported as approximately 2.95, whereas the primary amine analog 4-Bromobenzylamine has a lower LogP, typically in the range of 1.77-1.86 [1]. This represents a substantial increase in lipophilicity (over one LogP unit), indicating significantly higher affinity for non-polar environments and enhanced membrane permeability potential.

ADME Medicinal Chemistry Lipophilicity

Documented Synthesis Yield and Patent-Enabled Application

A specific, patent-documented synthetic procedure (US08962648B2) details the synthesis of N-Ethyl-4-bromobenzylamine from 1-bromo-4-(bromomethyl)benzene and ethanamine, achieving a quantified yield of 75% . This validated route contrasts with the lack of such explicit, high-yield, single-step procedures for the N-methyl analog under comparable conditions. Furthermore, this compound is uniquely cited as an intermediate in the preparation of compounds for treating hormone-dependent diseases, as per patent US9708305B2, a specific application not listed for its closest analogs .

Synthetic Chemistry Patent Intermediate Process Chemistry

Evidence-Based Application Scenarios for N-Ethyl-4-bromobenzylamine


High-Temperature Organic Synthesis and Process Chemistry

Its high boiling point (254.3°C) makes N-Ethyl-4-bromobenzylamine a superior choice for reactions requiring elevated temperatures, such as high-boiling solvent systems or neat reactions, where lower-boiling analogs like N-Methyl-4-bromobenzylamine (bp ~218-232°C) would volatilize, complicating reaction control and yield . The documented 75% synthetic yield from a validated patent procedure provides a reliable starting point for process scale-up [1].

Synthesis of Hormone-Dependent Disease Therapeutics (Per US9708305B2)

This compound is specifically utilized in the synthesis of substituted 1,2,3,4-tetrahydroisoquinoline derivatives, as detailed in patent US9708305B2 . For research groups focused on hormone-dependent diseases (e.g., certain cancers), procuring this specific intermediate is essential to faithfully replicate or build upon the intellectual property disclosed in this patent, where its analogs are not cited as equivalents.

Medicinal Chemistry for CNS and Intracellular Targets

The enhanced lipophilicity of N-Ethyl-4-bromobenzylamine (LogP ~2.95) compared to the primary amine analog (LogP ~1.77-1.86) suggests it is a more suitable building block for designing compounds intended to cross biological membranes, such as the blood-brain barrier or cell membranes, via passive diffusion [1]. This makes it a strategic choice for CNS drug discovery programs or for targeting intracellular proteins where permeability is a key requirement.

Bifunctional Building Block for Parallel Library Synthesis

Its structural features—a nucleophilic secondary amine and an electrophilic aryl bromide—enable sequential or parallel diversification strategies . This dual reactivity allows medicinal chemists to efficiently explore chemical space around a central scaffold, making it a valuable building block for generating compound libraries in hit-to-lead campaigns, particularly when modifications at both the amine and the aryl positions are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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